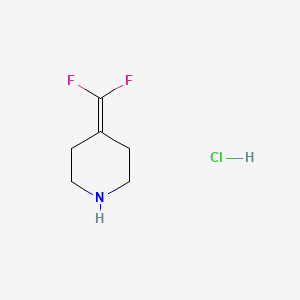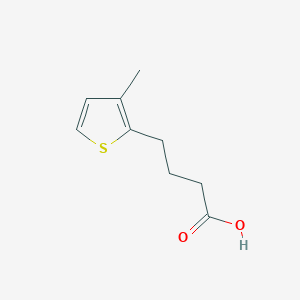
6-(Thiophen-2-yl)hexanoic acid
概要
説明
6-(Thiophen-2-yl)hexanoic acid: is an organic compound that belongs to the thiophene series of compounds. It is characterized by a thiophene ring attached to a hexanoic acid chain. This compound is a white solid that is insoluble in water and has a molecular formula of C10H14O2S with a molecular weight of 198.28 g/mol.
準備方法
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal–Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Hinsberg Synthesis: This method involves the condensation of various substrates to form thiophene derivatives.
Industrial Production Methods: The industrial production of 6-(Thiophen-2-yl)hexanoic acid typically involves large-scale application of the above synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions:
Nucleophilic Reactions: Thiophene derivatives can undergo nucleophilic substitution reactions.
Electrophilic Reactions: These compounds can also participate in electrophilic substitution reactions.
Radical Reactions: Radical reactions leading to substitution on the thiophene ring are also common.
Common Reagents and Conditions:
Nucleophilic Reactions: Common reagents include nucleophiles such as amines and alcohols.
Electrophilic Reactions: Reagents such as halogens and acids are commonly used.
Radical Reactions: Radical initiators like peroxides are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield aminothiophene derivatives, while electrophilic substitution can produce halogenated thiophenes.
科学的研究の応用
Chemistry: 6-(Thiophen-2-yl)hexanoic acid is used in the synthesis of various thiophene-based analogs, which are of interest due to their potential biological activities.
Biology: Thiophene derivatives, including this compound, are studied for their potential as biologically active compounds with various effects.
Medicine: These compounds are investigated for their potential use in drug development, particularly for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors and in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 6-(Thiophen-2-yl)hexanoic acid involves its interaction with molecular targets and pathways specific to its biological activity. For instance, thiophene derivatives can act as inhibitors of certain enzymes or receptors, leading to their therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.
類似化合物との比較
Thiophene: The parent compound with a five-membered ring containing sulfur.
2-Thiophenecarboxylic Acid: A thiophene derivative with a carboxylic acid group directly attached to the thiophene ring.
3-Thiophenecarboxylic Acid: Similar to 2-thiophenecarboxylic acid but with the carboxylic acid group at the 3-position.
Uniqueness: 6-(Thiophen-2-yl)hexanoic acid is unique due to its extended hexanoic acid chain, which can influence its physical properties and reactivity compared to simpler thiophene derivatives .
特性
IUPAC Name |
6-thiophen-2-ylhexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c11-10(12)7-3-1-2-5-9-6-4-8-13-9/h4,6,8H,1-3,5,7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRMMRTWWJNTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















